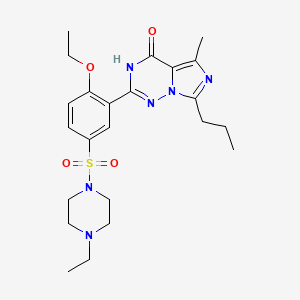

Vardenafil

Description

Properties

IUPAC Name |

2-[2-ethoxy-5-(4-ethylpiperazin-1-yl)sulfonylphenyl]-5-methyl-7-propyl-3H-imidazo[5,1-f][1,2,4]triazin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H32N6O4S/c1-5-8-20-24-16(4)21-23(30)25-22(26-29(20)21)18-15-17(9-10-19(18)33-7-3)34(31,32)28-13-11-27(6-2)12-14-28/h9-10,15H,5-8,11-14H2,1-4H3,(H,25,26,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SECKRCOLJRRGGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC(=C2N1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CCN(CC4)CC)OCC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H32N6O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3048318 | |

| Record name | Vardenafil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3048318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

488.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Vardenafil | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015000 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

In water, 3.5 mg/L at 25 °C /Estimated/, 3.25e-01 g/L | |

| Record name | Vardenafil | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00862 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | VARDENAFIL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7304 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Vardenafil | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015000 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Vapor Pressure |

3.4X10-19 mm Hg at 25 °C /Estimated/ | |

| Record name | VARDENAFIL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7304 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

224785-90-4 | |

| Record name | Vardenafil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=224785-90-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Vardenafil [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0224785904 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vardenafil | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00862 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Vardenafil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3048318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-{2-ethoxy-5-[(4-ethylpiperazin-1-yl)sulfonyl]phenyl}-5-methyl-7-propylimidazo[5,1-f][1,2,4]triazin-4(1H)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.112.672 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | VARDENAFIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UCE6F4125H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | VARDENAFIL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7304 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Vardenafil | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015000 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

192 °C | |

| Record name | Vardenafil | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00862 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Vardenafil | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015000 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Vardenafil's Phosphodiesterase 5 Selectivity Profile: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the phosphodiesterase 5 (PDE5) selectivity profile of Vardenafil. The document is structured to offer an in-depth analysis of its inhibitory action against various phosphodiesterase isozymes, supported by quantitative data, detailed experimental methodologies, and visual representations of key biological and experimental processes.

Introduction: The Role of PDE5 in Cellular Signaling

Cyclic guanosine monophosphate (cGMP) is a critical second messenger in numerous physiological processes, including the relaxation of smooth muscle cells.[1] The intracellular concentration of cGMP is meticulously regulated by its synthesis through guanylate cyclases and its degradation by phosphodiesterases (PDEs).[2] The PDE superfamily comprises 11 distinct families of enzymes that hydrolyze cyclic nucleotides.[3]

PDE5, an enzyme highly expressed in the corpus cavernosum of the penis and pulmonary vasculature, specifically hydrolyzes cGMP.[1][4] In the context of erectile function, sexual stimulation triggers the release of nitric oxide (NO), which activates soluble guanylate cyclase to produce cGMP.[5] Elevated cGMP levels lead to smooth muscle relaxation, increased blood flow, and consequently, penile erection.[5] By inhibiting the degradation of cGMP, PDE5 inhibitors like this compound prolong the action of cGMP and enhance the erectile response to sexual stimulation.[6][7]

The therapeutic efficacy and the side-effect profile of a PDE5 inhibitor are intrinsically linked to its selectivity for PDE5 over other PDE isozymes present in various tissues throughout the body.[3] Understanding the selectivity profile of this compound is therefore paramount for predicting its clinical performance and potential off-target effects.

Quantitative Selectivity Profile of this compound

This compound is a potent and highly selective inhibitor of PDE5.[8][9] Its selectivity is quantified by comparing its half-maximal inhibitory concentration (IC50) or inhibition constant (Ki) for PDE5 against other PDE isoforms. A lower IC50 value indicates greater potency, and a higher selectivity ratio (IC50 of off-target PDE / IC50 of PDE5) signifies greater selectivity.[3]

The following table summarizes the in vitro inhibitory activity of this compound against a panel of human PDE isozymes, with comparative data for other widely used PDE5 inhibitors, Sildenafil and Tadalafil.

| PDE Isozyme | This compound IC50 (nM) | Sildenafil IC50 (nM) | Tadalafil IC50 (nM) | This compound Selectivity Ratio (vs. PDE5) | Sildenafil Selectivity Ratio (vs. PDE5) | Tadalafil Selectivity Ratio (vs. PDE5) |

| PDE1 | 180[10] | 260[3] | >10,000[3] | 257[10] | 39[3] | >2,000[3] |

| PDE2 | >1000[10] | >10,000[11] | >10,000[11] | >1428[10] | >2564[11] | >2000[11] |

| PDE3 | >1000[10] | >10,000[11] | >10,000[11] | >1428[10] | >2564[11] | >2000[11] |

| PDE4 | >1000[10] | 7,400[11] | >10,000[11] | >1428[10] | 1897[11] | >2000[11] |

| PDE5 | 0.7[10][12] | 6.6[10] | 5[3] | 1 | 1 | 1 |

| PDE6 | 11[10] | 40 | 100 | 16[10] | 6 | 20 |

| PDE11 | ~8400[13] | 1000 | 40 | ~9300[13] | 256 | 8 |

Note: IC50 values can exhibit variability between studies due to differing experimental conditions.[3][13]

As the data indicates, this compound is a highly potent inhibitor of PDE5 with an IC50 value of approximately 0.7 nM.[10][12] It demonstrates significant selectivity for PDE5 over other PDE isozymes. Notably, this compound is approximately 16-fold more selective for PDE5 than for PDE6, the phosphodiesterase found in retinal photoreceptors.[10] Inhibition of PDE6 is associated with visual disturbances, and the higher selectivity of this compound for PDE5 may contribute to a lower incidence of such side effects compared to less selective inhibitors. Furthermore, this compound exhibits exceptionally high selectivity for PDE5 over PDE11, with a selectivity ratio of around 9300-fold.[13]

Signaling Pathway and Mechanism of Action

The therapeutic effect of this compound is mediated through its influence on the nitric oxide (NO)/cGMP signaling pathway. The following diagram illustrates this cascade and the point of intervention by this compound.

Experimental Protocols for Determining PDE Selectivity

The determination of IC50 values for PDE inhibitors is a cornerstone of selectivity profiling. Two common methodologies employed for this purpose are the radioactive enzyme assay and the fluorescence polarization assay.

Radioactive Enzyme Inhibition Assay

This method directly measures the enzymatic activity of a specific PDE isozyme by quantifying the hydrolysis of a radiolabeled substrate.

Materials and Reagents:

-

Purified recombinant human PDE isozymes

-

Radiolabeled substrate (e.g., [³H]-cGMP)

-

Unlabeled cGMP

-

Test compound (this compound)

-

Assay buffer (e.g., Tris-HCl with MgCl₂)

-

Snake venom nucleotidase (from Crotalus atrox)

-

Anion-exchange resin (e.g., Dowex)

-

Scintillation fluid

-

Microcentrifuge tubes and scintillation vials

Generalized Protocol:

-

Compound Dilution: Prepare a serial dilution of this compound in the assay buffer. A vehicle control (e.g., DMSO) is also prepared.

-

Reaction Setup: In microcentrifuge tubes, combine the assay buffer, the diluted this compound or vehicle, and the specific PDE isozyme. Pre-incubate the mixture at 30°C for approximately 10-15 minutes.

-

Reaction Initiation: Start the enzymatic reaction by adding a mixture of [³H]-cGMP and unlabeled cGMP to each tube.

-

Incubation: Incubate the reaction mixture at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction remains in the linear range.

-

Reaction Termination: Stop the reaction by heat inactivation (e.g., boiling for 1-2 minutes).

-

Product Conversion: Cool the tubes and add snake venom nucleotidase to convert the [³H]-5'-GMP product to [³H]-guanosine. Incubate at 30°C for approximately 10 minutes.

-

Separation: Add an anion-exchange resin slurry to each tube. The resin binds the unreacted negatively charged [³H]-cGMP, while the uncharged [³H]-guanosine remains in the supernatant.

-

Quantification: Centrifuge the tubes to pellet the resin. Transfer a portion of the supernatant to a scintillation vial containing scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percentage of PDE inhibition for each concentration of this compound relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Fluorescence Polarization (FP) Assay

This homogeneous assay format is well-suited for high-throughput screening and relies on the change in polarization of fluorescently labeled cGMP upon enzymatic hydrolysis.

Materials and Reagents:

-

Purified recombinant human PDE isozymes

-

Fluorescently labeled cGMP substrate (e.g., cGMP-FAM)

-

Test compound (this compound)

-

Assay buffer

-

Binding agent (binds to the fluorescently labeled GMP product)

-

Microplate reader capable of measuring fluorescence polarization

Generalized Protocol:

-

Compound Dilution: Prepare a serial dilution of this compound in the assay buffer in a microplate (e.g., 96-well or 384-well).

-

Enzyme Addition: Add the diluted PDE isozyme to each well containing the test compound or vehicle control.

-

Pre-incubation: Incubate the plate at room temperature for a defined period (e.g., 15 minutes) to allow for inhibitor-enzyme interaction.

-

Reaction Initiation: Add the fluorescently labeled cGMP substrate to all wells to start the reaction.

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Reaction Termination and Detection: Add the binding agent to all wells. The binding agent will bind to the hydrolyzed fluorescent product (e.g., GMP-FAM), causing a change in its rotational speed and thus an increase in fluorescence polarization.

-

Measurement: Read the fluorescence polarization of each well using a microplate reader with appropriate excitation and emission filters.

-

Data Analysis: Calculate the percentage of inhibition for each this compound concentration. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Experimental and Logical Workflow Visualizations

The following diagrams provide a visual representation of the experimental workflow for determining PDE selectivity and the logical relationship of this compound's selectivity profile.

Conclusion

This compound is a potent and highly selective phosphodiesterase 5 inhibitor. Its selectivity profile, characterized by a low nanomolar IC50 value for PDE5 and significantly higher values for other PDE isozymes, underpins its clinical efficacy in the treatment of erectile dysfunction. The detailed experimental protocols described herein provide a framework for the continued investigation and characterization of PDE inhibitors. The high degree of selectivity of this compound for PDE5, particularly in comparison to PDE6 and PDE11, is a key determinant of its favorable safety and tolerability profile. This in-depth understanding of this compound's interaction with the phosphodiesterase superfamily is crucial for researchers and clinicians in the fields of drug discovery and sexual medicine.

References

- 1. Fluorescence Polarization (FP) | Molecular Devices [moleculardevices.com]

- 2. bpsbioscience.com [bpsbioscience.com]

- 3. Finding a better path to drug selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A fluorescence polarization assay for cyclic nucleotide phosphodiesterases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. PathSpecific™ PDE1B Phosphodiesterase Assay Kit-Fluorescence Polarization - Creative Biolabs [creative-biolabs.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Treatment of Cardiovascular Dysfunction With PDE5-Inhibitors – Temperature Dependent Effects on Transport and Metabolism of cAMP and cGMP - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Effect of sildenafil on cyclic nucleotide phosphodiesterase activity, vascular tone and calcium signaling in rat pulmonary artery - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. The phosphodiesterase inhibitory selectivity and the in vitro and in vivo potency of the new PDE5 inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Rational Approaches to Improving Selectivity in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

The Architectural Basis of Vardenafil's Potency: A Technical Guide to the PDE5-Vardenafil Crystal Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the crystal structure of the human phosphodiesterase type 5 (PDE5) catalytic domain in complex with its potent inhibitor, vardenafil. A comprehensive understanding of this interaction at an atomic level is crucial for structure-based drug design and the development of next-generation therapies targeting the cyclic guanosine monophosphate (cGMP) signaling pathway. This document details the quantitative binding data, the precise experimental protocols used to elucidate the structure, and the key structural insights revealed by X-ray crystallography.

This compound's Mechanism of Action: Modulating the NO/cGMP Signaling Pathway

This compound exerts its therapeutic effect by selectively inhibiting the PDE5 enzyme, which is responsible for the degradation of cGMP in the corpus cavernosum of the penis.[1] During sexual stimulation, nitric oxide (NO) is released, activating the enzyme guanylate cyclase to produce cGMP.[2] Elevated cGMP levels lead to smooth muscle relaxation, vasodilation, and increased blood flow, resulting in an erection.[2][3] By blocking the breakdown of cGMP, this compound enhances and prolongs the pro-erectile signal.[3][4]

Quantitative Analysis of the this compound-PDE5 Interaction

This compound is a highly potent and selective inhibitor of PDE5. Its affinity for PDE5 is significantly greater than that for other PDE isoenzymes, which contributes to its favorable side-effect profile.[5][6] this compound's potency is also notably higher than that of the first-in-class PDE5 inhibitor, sildenafil.[7][8][9]

Table 1: this compound Binding Affinity and Potency for PDE5

| Parameter | Value (nM) | Reference |

|---|---|---|

| IC₅₀ | 0.091 ± 0.031 | [10][11] |

| IC₅₀ | 0.7 | [5] |

| IC₅₀ | 0.1 - 0.4 | [12] |

| KD (isotherm) | 0.38 ± 0.07 | [10][11] |

| KD (dissociation rate) | 0.27 ± 0.01 | [10][11] |

| KD (½ EC₅₀) | 0.42 ± 0.10 |[10][11] |

Table 2: this compound Selectivity Profile across PDE Isozymes

| PDE Isozyme | IC₅₀ (nM) | Selectivity Ratio (vs. PDE5 IC₅₀ of 0.7 nM) | Reference |

|---|---|---|---|

| PDE5 | 0.7 | 1 | [5] |

| PDE1 | 180 | ~257-fold | [5] |

| PDE6 | 11 | ~16-fold | [5] |

| PDE2 | >1000 | >1400-fold | [5] |

| PDE3 | >1000 | >1400-fold | [5] |

| PDE4 | >1000 | >1400-fold |[5] |

The Crystal Structure: Key Architectural Insights

The co-crystal structure of the human PDE5A1 catalytic domain (residues 535-860) with this compound reveals the molecular basis for the inhibitor's high affinity and provides critical insights into the enzyme's conformational flexibility.[7]

The overall structure of the catalytic domain is composed of 15 α-helices.[7] Upon binding this compound, significant conformational changes occur, distinguishing it from both the unliganded (apo) enzyme and its complex with sildenafil.[7][13]

Key structural observations include:

-

H-Loop Reconfiguration : The conformation of the H-loop (a region critical for inhibitor and substrate binding) in the this compound-bound structure is unique compared to any previously reported PDE5 structure.[7] This flexibility highlights a potential allosteric mechanism affecting ligand binding.[7]

-

Loss of Divalent Metal Ions : this compound binding induces a conformational change that results in the loss of the divalent metal ions (typically zinc) observed in all previously published PDE structures.[7] This loss is not a crystallization artifact and appears to be influenced by the H-loop's movement.[7]

-

Disordered Regions : Parts of the H- and M-loops, specifically residues 660-672 and 792-806, lacked sufficient electron density in the crystal structure, indicating they are disordered.[7]

-

Key Residue Interactions : An invariant glutamine residue (Gln817) is a critical determinant for the potency of this compound.[14] Additionally, hydrophobic bonds involving Tyrosine-612 (Tyr612) are stronger for this compound than for sildenafil, contributing to this compound's higher affinity.[15]

Table 3: Crystallographic Data for the PDE5A1-Vardenafil Complex

| Parameter | Value | Reference |

|---|---|---|

| Space Group | P2₁2₁2₁ | [7] |

| Unit Cell Dimensions | ||

| a | 68.9 Å | [7] |

| b | 87.8 Å | [7] |

| c | 138.5 Å |[7] |

Experimental Methodologies

The determination of the PDE5-vardenafil co-crystal structure involves a multi-step process, from producing the protein to analyzing the X-ray diffraction data.

Protein Expression and Purification

A generic protocol for producing soluble, high-purity recombinant PDE5 catalytic domain in Escherichia coli is outlined below. This process typically utilizes affinity tags, such as a hexahistidine (His₆) tag, to facilitate purification.[16][17]

Protocol Details:

-

Cloning and Expression : The gene fragment encoding the human PDE5A1 catalytic domain (residues 535-860) is cloned into a suitable E. coli expression vector containing an N-terminal His₆-tag.

-

Cell Culture and Induction : The expression plasmid is transformed into a suitable E. coli strain (e.g., BL21(DE3)). A large-scale culture is grown to mid-log phase (OD₆₀₀ ≈ 0.6-0.8) before protein expression is induced with isopropyl β-D-1-thiogalactopyranoside (IPTG). Cultures are typically incubated at a lower temperature (e.g., 18°C) overnight to enhance protein solubility.[17]

-

Lysis and Clarification : Cells are harvested by centrifugation, resuspended in a lysis buffer (e.g., 20 mM Tris pH 7.5, 50 mM NaCl, 1 mM β-mercaptoethanol), and lysed by sonication. The lysate is clarified by high-speed centrifugation to remove cell debris.

-

Purification : The clarified lysate is loaded onto a nickel-nitrilotriacetic acid (Ni-NTA) resin column (IMAC). After washing, the His-tagged protein is eluted using an imidazole gradient. For final polishing and buffer exchange, the protein is subjected to size-exclusion chromatography. Protein purity is assessed by SDS-PAGE.

Co-crystallization

The co-crystallization method, where the protein and ligand are mixed prior to crystallization trials, was used to obtain the PDE5-vardenafil complex crystals.[7][18]

Protocol Details:

-

Complex Formation : The PDE5A1-vardenafil complex was prepared by mixing 1 mM this compound with a 15 mg/ml solution of purified PDE5A1. This mixture was incubated overnight at 4°C.[7]

-

Crystallization : The complex was crystallized using the vapor diffusion method.[7] A drop was prepared by mixing 2 µl of the protein-ligand solution with 2 µl of the reservoir buffer.[7]

-

Crystallization Condition : Crystals were grown against a reservoir buffer containing 12% polyethylene glycol 3350, 15% glycerol, and 0.1 M sodium acetate, pH 4.6, at 25°C.[7]

X-ray Diffraction Data Collection and Processing

-

Crystal Handling : Single crystals are harvested from the drop and flash-cooled in liquid nitrogen, often using a cryoprotectant (in this case, the glycerol in the crystallization buffer may suffice).

-

Data Collection : X-ray diffraction data were collected on beamline X29 at the National Synchrotron Light Source, Brookhaven National Laboratory.[7][19] The crystal is exposed to a high-intensity X-ray beam, and the resulting diffraction pattern is recorded on a detector.

-

Data Processing : The collected diffraction images were processed and scaled using software such as HKL, which integrates the reflection intensities and determines the unit cell parameters and space group.[7][19] The structure is then solved using molecular replacement and refined to fit the electron density map.

Conclusion

The high-resolution crystal structure of this compound bound to the PDE5 catalytic domain provides an invaluable blueprint for understanding its mechanism of action. The structure reveals that this compound's superior potency is derived not only from its interactions with key residues like Gln817 but also from its ability to induce a unique conformational state in the enzyme's flexible H-loop.[7][14] These detailed structural and quantitative insights are fundamental for the rational design of new, more selective, and potent PDE5 inhibitors for various therapeutic applications beyond erectile dysfunction.

References

- 1. Comprehensive Review of this compound: Uses, Efficacy, Safety, and Market Analysis - XES - We Can't Go Backwards | Speak Up For Sexual Health [wecantgobackwards.org.uk]

- 2. What is this compound Hydrochloride used for? [synapse.patsnap.com]

- 3. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]

- 4. Understanding the Pharmacological Action of this compound - DiCOM UPSE [dicom-upse.com]

- 5. The phosphodiesterase inhibitory selectivity and the in vitro and in vivo potency of the new PDE5 inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Conformational Variations of Both Phosphodiesterase-5 and Inhibitors Provide the Structural Basis for the Physiological Effects of this compound and Sildenafil - PMC [pmc.ncbi.nlm.nih.gov]

- 8. [Pharmacodynamics and pharmacokinetics of this compound in patients with erectile dysfunction] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound: structural basis for higher potency over sildenafil in inhibiting cGMP-specific phosphodiesterase-5 (PDE5) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Binding of tritiated sildenafil, tadalafil, or this compound to the phosphodiesterase-5 catalytic site displays potency, specificity, heterogeneity, and cGMP stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Advancements in Phosphodiesterase 5 Inhibitors: Unveiling Present and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Conformational variations of both phosphodiesterase-5 and inhibitors provide the structural basis for the physiological effects of this compound and sildenafil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Phosphodiesterase-5 Gln817 is critical for cGMP, this compound, or sildenafil affinity: its orientation impacts cGMP but not cAMP affinity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Tyrosine-612 in PDE5 contributes to higher affinity for this compound over sildenafil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. bio-nica.info [bio-nica.info]

- 17. HIGH-THROUGHPUT PROTEIN PURIFICATION FOR X-RAY CRYSTALLOGRAPHY AND NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Crystallization of protein–ligand complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 19. An insight into the pharmacophores of phosphodiesterase-5 inhibitors from synthetic and crystal structural studies - PMC [pmc.ncbi.nlm.nih.gov]

Vardenafil hydrochloride trihydrate chemical properties

An In-depth Technical Guide on the Core Chemical Properties of Vardenafil Hydrochloride Trihydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and analytical methodologies for this compound hydrochloride trihydrate. This compound is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), an enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP).[1][2] It is primarily utilized in the treatment of erectile dysfunction.[3][4][5] By inhibiting PDE5, this compound enhances the cGMP-mediated relaxation of smooth muscle in the corpus cavernosum, facilitating increased blood flow and erection upon sexual stimulation.[1][2][4]

Chemical and Physical Properties

This compound hydrochloride trihydrate is the hydrated salt form of the active pharmaceutical ingredient. Its fundamental properties are summarized below.

| Property | Value | Reference |

| IUPAC Name | 2-[2-ethoxy-5-[(4-ethyl-1-piperazinyl)sulfonyl]phenyl]-5-methyl-7-propyl-imidazo[5,1-f][6][7][8]triazin-4(1H)-one, monohydrochloride trihydrate | [9] |

| CAS Number | 330808-88-3 | [3][9] |

| Molecular Formula | C₂₃H₃₂N₆O₄S • HCl • 3H₂O | [3] |

| Molecular Weight | 579.11 g/mol | [3][10] |

| Appearance | White to off-white crystalline solid | [3] |

| Solubility | • ≥95 mg/mL in Water• ≥13.3 mg/mL in DMSO• ≥3.42 mg/mL in Ethanol (with warming) | [3][11] |

Mechanism of Action: PDE5 Inhibition

The pharmacological effect of this compound is rooted in its potent and selective inhibition of the PDE5 enzyme.[1][4][5] The erectile process is initiated by the release of nitric oxide (NO) from nerve endings and endothelial cells in the corpus cavernosum during sexual stimulation.[1][4] NO activates the enzyme guanylate cyclase, which in turn increases the synthesis of cGMP.[1][4] Elevated cGMP levels act as a second messenger, leading to the relaxation of smooth muscle cells in the corpus cavernosum, vasodilation, and consequently, increased blood inflow to facilitate an erection.[4][5]

The action of cGMP is terminated by its hydrolysis by PDE5.[2][4] this compound competitively inhibits PDE5, preventing the breakdown of cGMP.[2][12][13] This leads to an accumulation of cGMP, prolonging smooth muscle relaxation and enhancing the erectile response to sexual stimulation.[4][12] It is important to note that this compound does not cause an erection without initial sexual arousal.[4]

This compound's mechanism of action via the PDE5 signaling pathway.

Biological Activity and Selectivity

This compound exhibits high potency for PDE5 and significant selectivity over other phosphodiesterase isoforms. This selectivity profile is crucial for minimizing off-target effects. For instance, its lower inhibition of PDE6, found in the retina, and PDE11 is a key differentiator from other PDE5 inhibitors.[3][9]

| Enzyme Target | IC₅₀ (nM) | Reference |

| PDE5 | 0.7 | [3][8][12] |

| PDE1 | 180 | [3][11][12] |

| PDE2 | >10,000 | [11] |

| PDE3 | >1,000 - 2,500 | [3][11][12] |

| PDE4 | >1,000 - 4,000 | [3][11][12] |

| PDE6 | 11 | [3][11][12] |

| PDE11 | 130 | [9] |

Experimental Protocols

Accurate quantification and stability assessment of this compound hydrochloride trihydrate are critical for drug development and quality control.

Protocol 1: Quantification in Human Plasma by HPLC-UV

This protocol outlines a validated method for determining this compound concentrations in a biological matrix, essential for pharmacokinetic studies.[14]

Methodology:

-

Materials and Reagents : this compound reference standard, internal standard (e.g., Sildenafil), HPLC-grade solvents (acetonitrile, methanol), phosphate buffer, drug-free human plasma.[14]

-

Sample Preparation (Liquid-Liquid Extraction) :

-

Spike 1 mL of human plasma with known concentrations of this compound standard solutions.[14]

-

Add the internal standard.

-

Add an organic extraction solvent and vortex for 1-2 minutes.[14]

-

Centrifuge to separate the layers.

-

Transfer the organic layer to a new tube and evaporate to dryness.

-

Reconstitute the residue in the mobile phase for injection.

-

-

Chromatographic Conditions :

Experimental workflow for this compound quantification in plasma.

Protocol 2: Stability-Indicating UPLC Method

This protocol is used to determine the intrinsic stability of this compound and to develop a method capable of separating the drug from its degradation products.[16][17]

Methodology:

-

Forced Degradation Studies : Expose this compound hydrochloride trihydrate to various stress conditions to induce degradation.[16][17]

-

Chromatographic Conditions :

-

UPLC System : Standard UPLC with a PDA or UV detector.

-

Column : Zorbax Extended C18 (100 x 2.1 mm, 1.8 µm).[16]

-

Mobile Phase : Gradient elution using a buffer (e.g., 20 mM Ammonium bicarbonate, pH 5.0) and acetonitrile.[16][17]

-

Flow Rate : ~0.25 mL/min.[17]

-

Detection Wavelength : 210 nm.[16]

-

Analysis : Analyze the stressed samples to assess for degradation and confirm peak purity of the parent drug.

-

Logical workflow for stability-indicating method development.

Synthesis and Crystallization

The synthesis of this compound typically involves a multi-step process, culminating in the formation of the hydrochloride trihydrate salt to ensure stability and appropriate physicochemical properties for formulation.

General Protocol:

-

Chlorosulfonation : The starting material, 2-(2-ethoxyphenyl)-5-methyl-7-propyl-3H-imidazo[5,1-f][6][7][8]triazin-4-one, is reacted with chlorosulfonic acid to produce a sulfonyl chloride intermediate.[18]

-

Amidation : The sulfonyl chloride intermediate is then reacted with N-ethylpiperazine to form the this compound base.[18]

-

Salt Formation and Crystallization : The crude this compound base is dissolved in a suitable solvent like acetone.[18] A solution of hydrochloric acid in a controlled amount of water is added to the filtrate.[18] Slow cooling, potentially with seeding, induces the crystallization of the desired this compound hydrochloride trihydrate polymorph.[18]

This guide provides core technical information for professionals engaged in the research and development of this compound. The presented data and protocols, collated from scientific literature, offer a robust foundation for analytical method development, quality control, and further investigation into this significant pharmaceutical compound.

References

- 1. This compound | C23H32N6O4S | CID 135400189 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. bpsbioscience.com [bpsbioscience.com]

- 4. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]

- 5. Understanding the Pharmacological Action of this compound - DiCOM UPSE [dicom-upse.com]

- 6. benchchem.com [benchchem.com]

- 7. ijper.org [ijper.org]

- 8. This compound hydrochloride trihydrate | 330808-88-3 [chemicalbook.com]

- 9. caymanchem.com [caymanchem.com]

- 10. biocompare.com [biocompare.com]

- 11. apexbt.com [apexbt.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. This compound: structural basis for higher potency over sildenafil in inhibiting cGMP-specific phosphodiesterase-5 (PDE5) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. scirp.org [scirp.org]

- 17. researchgate.net [researchgate.net]

- 18. benchchem.com [benchchem.com]

In Vitro Pharmacodynamics of Vardenafil: A Technical Guide

<

For Researchers, Scientists, and Drug Development Professionals

Core Principles of Vardenafil Action

This compound is a highly potent and selective inhibitor of phosphodiesterase type 5 (PDE5).[1][2][3] Its primary mechanism of action is the inhibition of the cGMP-specific PDE5 enzyme, which is predominantly found in the smooth muscle cells of the corpus cavernosum of the penis.[4][5][6]

The erectile process is initiated by the release of nitric oxide (NO) during sexual stimulation.[4][7] NO activates the enzyme guanylate cyclase, leading to an increased synthesis of cyclic guanosine monophosphate (cGMP).[4][7] This elevation in cGMP triggers the relaxation of smooth muscles, allowing for increased blood flow and resulting in an erection.[4][7][8] this compound's inhibition of PDE5 prevents the degradation of cGMP, thereby enhancing the erectile response to sexual stimulation.[7][8] It is important to note that in the absence of sexual stimulation and the initial release of NO, this compound does not cause an erection.[7][8]

Quantitative Analysis of In Vitro Potency and Selectivity

The efficacy and safety profile of this compound are largely determined by its potency against PDE5 and its selectivity over other PDE isozymes. This is quantified by the half-maximal inhibitory concentration (IC50), with lower values indicating greater potency.

| PDE Isozyme | This compound IC50 (nM) | Sildenafil IC50 (nM) | Tadalafil IC50 (nM) | This compound Selectivity Ratio (vs. PDE5) |

| PDE5 | 0.7 [1][9] | 6.6 [10] | 5 [10] | 1 |

| PDE1 | 180[1][10] | 260[10] | >10,000[10] | 257[1][10] |

| PDE6 | 11[1] | Not Specified | Not Specified | 16[1] |

| PDE11 | >300[7] | Not Specified | Not Specified | >428 |

Note: IC50 values can vary between studies based on experimental conditions.

This compound demonstrates high potency against PDE5 with a sub-nanomolar IC50 value.[1][9] It is more potent than sildenafil.[3][11][12] The selectivity profile indicates that this compound is significantly more selective for PDE5 than for other PDE isozymes, which is crucial for minimizing off-target side effects.[13] For instance, the lower selectivity for PDE6, found in the retina, is associated with visual disturbances, a known class effect of PDE5 inhibitors.[13]

Experimental Protocols for In Vitro Assessment

Phosphodiesterase (PDE) Inhibition Assay

This assay is fundamental for determining the inhibitory potency (IC50) of a compound against specific PDE isozymes.

Caption: Workflow for a PDE Inhibition Assay.

Detailed Methodology:

-

Reagent Preparation : Solutions of purified recombinant human PDE5A1 enzyme, a fluorescently labeled cGMP substrate (e.g., cGMP-FAM), and serial dilutions of the test compound (this compound) are prepared in an appropriate assay buffer.[14][15]

-

Assay Reaction : The test compound and PDE5 enzyme are added to the wells of a microplate and incubated to allow for inhibitor binding.[14][16] The enzymatic reaction is initiated by the addition of the cGMP substrate.[14][16]

-

Incubation : The plate is incubated at 37°C for a defined period (e.g., 30-60 minutes) to allow for enzymatic hydrolysis of cGMP.[14][16]

-

Signal Detection : The reaction is stopped, and the amount of product is quantified.[16] A common method is Fluorescence Polarization (FP), where a binding agent is added that binds to the hydrolyzed substrate, causing a change in polarization.[14][15][17]

-

Data Analysis : The percentage of PDE5 inhibition for each this compound concentration is calculated relative to a control without the inhibitor.[10][14] The IC50 value is then determined by fitting the data to a dose-response curve.[10][16]

Cell-Based Functional Assays

These assays assess the effect of PDE5 inhibition on intracellular cGMP levels and downstream cellular responses in a more physiologically relevant context.[18][19][20]

Caption: Workflow for a Cell-Based cGMP Assay.

Detailed Methodology (Example using Human Bronchial Epithelial Cells):

-

Cell Culture : Human bronchial epithelial cell lines (e.g., 16HBE14o⁻) that endogenously express PDE5 are cultured.[21]

-

Compound Treatment : The cells are treated with this compound at various concentrations for a specified duration.[21]

-

Cell Lysis : Following treatment, the cells are lysed to release their intracellular contents.

-

cGMP Quantification : The concentration of cGMP in the cell lysates is measured using a sensitive method such as an enzyme-linked immunosorbent assay (ELISA).[21]

-

Data Analysis : The change in cGMP levels in response to this compound treatment is quantified to determine the compound's cellular activity.

In studies with human trabecular smooth muscle, this compound has been shown to significantly enhance SNP-induced relaxation at a concentration of 3 nM.[1] It also potentiates cGMP accumulation in these cells at a similar concentration.[1]

Signaling Pathway Visualization

The mechanism of action of this compound can be visualized as its intervention in the NO/cGMP signaling pathway.

Caption: this compound's inhibitory action on the cGMP signaling pathway.

References

- 1. The phosphodiesterase inhibitory selectivity and the in vitro and in vivo potency of the new PDE5 inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [Pharmacodynamics and pharmacokinetics of this compound in patients with erectile dysfunction] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Understanding the Pharmacological Action of this compound - DiCOM UPSE [dicom-upse.com]

- 5. Articles [globalrx.com]

- 6. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 7. accessdata.fda.gov [accessdata.fda.gov]

- 8. This compound | C23H32N6O4S | CID 135400189 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound preclinical trial data: potency, pharmacodynamics, pharmacokinetics, and adverse events - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. This compound: structural basis for higher potency over sildenafil in inhibiting cGMP-specific phosphodiesterase-5 (PDE5) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. bpsbioscience.com [bpsbioscience.com]

- 18. Cell-Based Assays [sigmaaldrich.com]

- 19. m.youtube.com [m.youtube.com]

- 20. Cell-based assays for screening androgen receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 21. This compound increases intracellular accumulation of the most prevalent mutant cystic fibrosis transmembrane conductance regulator (CTFR) in human bronchial epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Vardenafil Research for Non-Urological Conditions: A Technical Guide

Introduction

Vardenafil, a potent and highly selective phosphodiesterase type 5 (PDE5) inhibitor, is widely recognized for its therapeutic role in erectile dysfunction.[1][2] The primary mechanism of action involves the inhibition of PDE5, an enzyme that degrades cyclic guanosine monophosphate (cGMP).[3] This inhibition leads to elevated intracellular cGMP levels, promoting smooth muscle relaxation and vasodilation.[3] Emerging preclinical evidence highlights the therapeutic potential of this compound across a spectrum of non-urological conditions, primarily leveraging its vasodilatory, anti-inflammatory, anti-fibrotic, and cardioprotective properties.[4][5][6][7] This technical guide synthesizes the current preclinical data on this compound's efficacy in cardiovascular, neurological, and other systemic conditions, providing researchers and drug development professionals with a comprehensive overview of its potential applications beyond urology.

Core Mechanism of Action: PDE5 Inhibition

The foundational mechanism underlying this compound's diverse therapeutic effects is the potentiation of the nitric oxide (NO)-cGMP signaling pathway. In various tissues, NO stimulates soluble guanylate cyclase (sGC) to produce cGMP, a second messenger with a crucial role in numerous physiological processes. This compound's inhibition of PDE5 prevents the breakdown of cGMP, thereby amplifying its downstream effects.

Figure 1: Core signaling pathway of this compound's mechanism of action.

Cardiovascular Applications

Preclinical studies have extensively investigated this compound's potential in various cardiovascular conditions, including myocardial infarction, pulmonary hypertension, and diabetic cardiomyopathy.

Myocardial Infarction (Ischemia/Reperfusion Injury)

This compound has demonstrated significant cardioprotective effects in animal models of myocardial infarction, primarily by limiting infarct size and improving cardiac function following ischemia/reperfusion (I/R) injury.[4][7][8][9][10]

Quantitative Data Summary: Myocardial Infarction

| Animal Model | Species | This compound Dosage | Administration Route | Key Efficacy Endpoints & Results | Comparison/Control |

| Ischemia/Reperfusion | Rabbit | 0.014 mg/kg | Intravenous (IV) | Infarct Size Reduction: 58% decrease (14.3% vs. 33.8% of risk area)[8] | Saline Control |

| Ischemia/Reperfusion | Rabbit | 0.014 mg/kg | Intravenous (IV) | Infarct Size Reduction: ~50% decrease (17.0% vs. 33.8% of risk area)[10] | Saline Control |

| Ischemia/Reperfusion | Rat (isolated heart) | 10 nM | Perfusion | Infarct Size Reduction: ~43% decrease (26.2% vs. 45.8% of ischemic zone)[11] | Control |

Experimental Protocols

-

Rabbit Model of Myocardial I/R Injury: Adult male New Zealand white rabbits are anesthetized, and a coronary artery is occluded for 30 minutes, followed by 3 hours of reperfusion. This compound (or vehicle) is administered intravenously, either 30 minutes prior to ischemia or 5 minutes before reperfusion.[8][10] Infarct size is determined using tetrazolium staining and computer morphometry.[8]

-

Isolated Rat Heart Model (Langendorff): Rat hearts are isolated and perfused with a buffer solution. Regional ischemia is induced for 30 minutes, followed by 120 minutes of reperfusion. This compound is added to the perfusate at the onset of reperfusion.[11]

Signaling Pathways in Cardioprotection

A key mechanism implicated in this compound-induced cardioprotection is the opening of mitochondrial ATP-sensitive potassium (mitoKATP) channels, a process dependent on the cGMP/Protein Kinase G (PKG) pathway.[4][7][8][9][10]

Figure 2: Signaling pathway for this compound-mediated cardioprotection.

Pulmonary Hypertension (PH)

This compound has shown efficacy in preclinical models of pulmonary hypertension by reducing pulmonary vascular resistance, suppressing vascular remodeling, and improving cardiac output.[12][13]

Quantitative Data Summary: Pulmonary Hypertension

| Animal Model | Species | This compound Dosage | Administration Route | Key Efficacy Endpoints & Results | Comparison/Control |

| Monocrotaline-induced PH | Rat | 1 mg/kg/day | Oral | Hemodynamics: Significant reduction in pulmonary vascular resistance and increase in cardiac output. Biomarkers: Reduced oxidative stress markers (8-iso-prostaglandin-F2α, 3-nitrotyrosine), increased NO levels.[12] | Untreated Controls |

Experimental Protocols

-

Monocrotaline (MCT)-Induced PH in Rats: Male Sprague-Dawley rats are injected with a single dose of monocrotaline to induce pulmonary hypertension. After a set period for disease development, rats are treated daily with oral this compound for several weeks.[12][13] Hemodynamic parameters are measured via cardiac catheterization, and lung tissues are collected for histopathology and biomarker analysis.[12]

Diabetic Cardiomyopathy

In animal models of type 1 diabetes, chronic this compound treatment has been shown to improve cardiovascular dysfunction without affecting blood glucose levels.

Quantitative Data Summary: Diabetic Cardiomyopathy

| Animal Model | Species | This compound Dosage | Administration Route | Key Efficacy Endpoints & Results | Comparison/Control |

| Streptozotocin-induced Diabetes | Rat | 10 mg/kg/day | Oral (in drinking water) | Cardiac Function: Improved left ventricular contractility (Emax improved by 95%, PRSW by 69%). Biomarkers: Increased cGMP levels, reduced TGF-β1 expression.[3] | Untreated Diabetic Rats |

Experimental Protocols

-

Streptozotocin (STZ)-Induced Diabetes in Rats: Diabetes is induced in rats by a single intraperitoneal injection of STZ. After confirmation of diabetes, animals are treated with this compound in their drinking water for 8 weeks.[3] Cardiovascular function is assessed through detailed hemodynamic measurements.[3]

Neurological Applications

The potential neuroprotective effects of this compound are an emerging area of research, with studies exploring its utility in stroke and cognitive decline.[14][15] Evidence suggests that PDE5 inhibitors can cross the blood-brain barrier and reach concentrations sufficient to inhibit PDE5 in the central nervous system.[14]

Stroke

Preclinical studies on the effect of this compound in stroke models have yielded mixed results. While some studies with other PDE5 inhibitors have shown improved functional recovery, research specifically on this compound did not demonstrate a significant benefit.[16][17]

Quantitative Data Summary: Stroke

| Animal Model | Species | This compound Dosage | Administration Route | Key Efficacy Endpoints & Results | Comparison/Control |

| Middle Cerebral Artery Occlusion (MCAO) | Mouse | 10 mg/kg (twice daily) | Oral | Functional Outcome: No significant effect on functional recovery (sucrose consumption, pole test). Lesion Size: Trend towards less hemispherical atrophy, but not functionally relevant.[16] | Vehicle-treated MCAO Group |

Experimental Protocols

-

Transient MCAO in Mice: Experimental stroke is induced by occluding the middle cerebral artery for 45 minutes. This compound treatment (10 mg/kg) is initiated orally 3 hours after MCAO and continued twice daily for 14 days.[16] Behavioral tests and MRI are used to assess functional outcome and brain lesion size over 4 weeks.[16]

Cognitive Function

This compound has been investigated for its potential to counteract age-related cognitive decline, with some positive results observed in animal models.

Quantitative Data Summary: Cognitive Function

| Animal Model | Species | This compound Dosage | Administration Route | Key Efficacy Endpoints & Results | Comparison/Control |

| Aging | Female Mouse (24-month-old) | 2 mg/kg | Not specified (continuous 33-day treatment) | Episodic Memory (Object Recognition Test): Significantly higher discrimination between familiar and novel objects at 1h and 24h delays.[18] | Control Group |

Anti-Inflammatory and Anti-Fibrotic Applications

This compound has demonstrated protective effects in preclinical models of inflammation and fibrosis in various organs, including the liver and lungs.

Hepatic Injury and Inflammation

In a mouse model of cholestatic liver injury, this compound ameliorated liver damage and reduced inflammatory markers.[6][19]

Quantitative Data Summary: Cholestatic Liver Injury

| Animal Model | Species | This compound Dosage | Administration Route | Key Efficacy Endpoints & Results | Comparison/Control |

| Lithocholic Acid (LCA)-induced Cholestasis | Mouse | Not specified | Not specified | Biochemical Markers: Alleviated increases in serum transaminases, ALP, LDH, bilirubin. Inflammatory Pathways: Inhibited NF-κB activation and NLRP3 inflammasome activation.[6][19] | LCA-treated Group |

Experimental Protocols

-

LCA-Induced Cholestatic Liver Damage: Male Swiss albino mice are treated with lithocholic acid (0.125 mg/g) twice daily for 7 days to induce liver injury. This compound is administered for 3 days prior to and throughout the LCA treatment period.[6] Serum and liver tissues are analyzed for markers of hepatotoxicity, oxidative stress, and inflammation.[6]

Pulmonary Fibrosis

This compound has shown promise in reducing fibrosis in a mouse model of lung injury.

Quantitative Data Summary: Pulmonary Fibrosis

| Animal Model | Species | This compound Dosage | Administration Route | Key Efficacy Endpoints & Results | Comparison/Control |

| Bleomycin-induced Lung Injury | Mouse | 20 mg/kg | Not specified | Survival: Significantly improved survival compared to bleomycin-treated mice without this compound. Fibrosis Markers: Reduced collagen type I (COL1A1) deposition.[5] | Bleomycin/Saline Group |

Experimental Protocols

-

Bleomycin-Induced Lung Fibrosis: Mice receive intratracheal bleomycin to induce lung injury and fibrosis. This compound treatment is administered over a 19-day period following the injury.[5] Survival is monitored, and lung tissue is analyzed for collagen deposition.[5]

Figure 3: General experimental workflow for a preclinical fibrosis study.

Conclusion

The preclinical data reviewed in this guide underscore the significant therapeutic potential of this compound in a range of non-urological conditions. Strong evidence supports its cardioprotective effects in models of myocardial infarction, pulmonary hypertension, and diabetic cardiomyopathy. Furthermore, emerging research indicates promising anti-inflammatory and anti-fibrotic activity in the liver and lungs, as well as potential benefits for cognitive function. While the results in stroke models have been less conclusive, the overall body of evidence warrants further investigation into the diverse applications of this compound. Future research should focus on elucidating the precise molecular mechanisms in these various disease contexts and translating these promising preclinical findings into clinical trials.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. The phosphodiesterase-5 inhibitor this compound improves cardiovascular dysfunction in experimental diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Levitra may protect the heart following acute myocardial infarction - Xagena [xagena.it]

- 5. This compound Activity in Lung Fibrosis and In Vitro Synergy with Nintedanib - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Anti-Inflammatory Effects of this compound Against Cholestatic Liver Damage in Mice: a Mechanistic Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Phosphodiesterase-5 Inhibitors as Therapeutics for Cardiovascular Diseases: A Brief Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound: a novel type 5 phosphodiesterase inhibitor reduces myocardial infarct size following ischemia/reperfusion injury via opening of mitochondrial K(ATP) channels in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cardiac Effects of Phosphodiesterase-5 Inhibitors: Efficacy and Safety - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Sildenafil and this compound but not Nitroglycerin Limit Myocardial Infarction through Opening of Mitochondrial KATP Channels when Administered at Reperfusion following Ischemia in Rabbits - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound protects isolated rat hearts at reperfusion dependent on GC and PKG - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The phosphodiesterase-5 inhibitor this compound reduces oxidative stress while reversing pulmonary arterial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Acute Effects of this compound on Pulmonary Artery Responsiveness in Pulmonary Hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Erectile Dysfunction Drugs as Potential Therapy for Cognitive Decline: Preclinical and Translational Evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 15. urotoday.com [urotoday.com]

- 16. Effects of the PDE5-inhibitor this compound in a mouse stroke model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

- 19. karger.com [karger.com]

Vardenafil's Profound Impact on Cyclic GMP Signaling Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vardenafil, a potent and highly selective phosphodiesterase type 5 (PDE5) inhibitor, plays a critical role in the modulation of the cyclic guanosine monophosphate (cGMP) signaling pathway. This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound's therapeutic effects, focusing on its interaction with key components of the cGMP cascade. This document details the intricate signaling pathways, presents quantitative data on this compound's potency and selectivity, and outlines established experimental protocols for the investigation of its pharmacological activity. The information herein is intended to serve as a valuable resource for researchers, scientists, and professionals engaged in drug development and the study of cGMP-mediated physiological processes.

Introduction: The Cyclic GMP Signaling Cascade

Cyclic GMP is a crucial second messenger molecule involved in a myriad of physiological responses, including smooth muscle relaxation, vasodilation, and neurotransmission.[1][2][3] The intracellular concentration of cGMP is meticulously regulated by the balance between its synthesis by guanylate cyclases (GC) and its degradation by phosphodiesterases (PDEs).[1][2][3]

The canonical nitric oxide (NO)/cGMP signaling pathway is initiated by the release of NO, often triggered by sexual stimulation in specialized tissues.[4][5] NO diffuses into smooth muscle cells and activates soluble guanylate cyclase (sGC), which in turn catalyzes the conversion of guanosine triphosphate (GTP) to cGMP.[4][6] Elevated cGMP levels then activate protein kinase G (PKG), leading to a cascade of downstream phosphorylation events that ultimately result in reduced intracellular calcium levels and smooth muscle relaxation.[6] This vasodilation is the primary mechanism responsible for penile erection.[4][5][7]

Phosphodiesterases, a diverse superfamily of enzymes, terminate the cGMP signal by hydrolyzing it to the inactive GMP.[8] PDE5 is the predominant isozyme responsible for cGMP degradation in the corpus cavernosum.[4][7]

This compound: Mechanism of Action

This compound exerts its pharmacological effect through the potent and selective inhibition of PDE5.[4][5][7][9][10] By binding to the catalytic site of PDE5, this compound prevents the hydrolysis of cGMP, leading to its accumulation within the smooth muscle cells of the corpus cavernosum.[4][5][7][10][11] This augmentation of cGMP levels enhances the downstream effects of the NO signaling pathway, resulting in sustained smooth muscle relaxation and increased blood flow, thereby facilitating and maintaining penile erection in the presence of sexual stimulation.[4][5] It is important to note that this compound's action is dependent on the initial release of NO, as it does not directly induce cGMP production.[4]

References

- 1. benchchem.com [benchchem.com]

- 2. Cyclic GMP Chemiluminescent Assay Kit | Cell Signaling Technology [cellsignal.com]

- 3. Cyclic GMP Assay Kit | Cell Signaling Technology [cellsignal.com]

- 4. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]

- 5. Understanding the Pharmacological Action of this compound - DiCOM UPSE [dicom-upse.com]

- 6. benchchem.com [benchchem.com]

- 7. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. The phosphodiesterase inhibitory selectivity and the in vitro and in vivo potency of the new PDE5 inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Articles [globalrx.com]

- 11. Inhibition of cyclic GMP hydrolysis in human corpus cavernosum smooth muscle cells by this compound, a novel, selective phosphodiesterase type 5 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Unseen: An In-depth Technical Guide to the Off-Target Effects of Vardenafil in Cellular Assays

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the off-target effects of Vardenafil, a potent phosphodiesterase type 5 (PDE5) inhibitor. While highly effective in its primary indication, understanding its interactions with other cellular targets is crucial for a complete safety and efficacy profile. This document details the known off-target activities of this compound, presents quantitative data for comparative analysis, provides detailed experimental protocols for key cellular assays, and visualizes relevant signaling pathways and workflows to facilitate further investigation in the field of drug discovery and development.

Executive Summary

This compound is a highly selective inhibitor of phosphodiesterase type 5 (PDE5), an enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP).[1] Its primary therapeutic action in erectile dysfunction is mediated through the enhancement of the nitric oxide (NO)/cGMP signaling pathway, leading to smooth muscle relaxation.[1] However, like many small molecule inhibitors, this compound exhibits a degree of off-target activity, primarily against other phosphodiesterase (PDE) isoforms. The most significant off-target interaction is with PDE6, an enzyme critical for phototransduction in the retina.[2][3][4] Inhibition of PDE6 is associated with the visual disturbances occasionally reported with PDE5 inhibitors.[2][5] this compound also shows inhibitory activity against PDE1 and, to a much lesser extent, PDE11.[2][6] Beyond the PDE family, studies have explored this compound's effects in other cellular contexts, including cancer cell lines, where it has been shown to influence apoptosis and the activity of multidrug resistance transporters.[7][8][9][10]

Data Presentation: this compound's Inhibitory Profile

The following table summarizes the in vitro inhibitory potency of this compound against various human phosphodiesterase isoforms, presented as half-maximal inhibitory concentrations (IC50). This data allows for a direct comparison of this compound's selectivity.

| Target | This compound IC50 (nM) | Reference(s) |

| PDE1 | 180 | [6] |

| PDE2 | >1000 | [6] |

| PDE3 | >1000 | [6] |

| PDE4 | >1000 | [6] |

| PDE5 | 0.7 | [6][11] |

| PDE6 | 11 | [6] |

| PDE11A4 | ~6510 | [12] |

Note: IC50 values can vary between studies depending on the specific experimental conditions.

Signaling Pathways and Experimental Workflows

To visually represent the cellular mechanisms discussed, the following diagrams have been generated using the Graphviz DOT language.

References

- 1. researchgate.net [researchgate.net]

- 2. In vitro kinase assay [protocols.io]

- 3. In vitro NLK Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Luciferase Reporter Assay System for Deciphering GPCR Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. benchchem.com [benchchem.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. promega.com [promega.com]

- 9. Bioluminescent Reporters | Reporter Gene Applications | An Introduction to Reporter Genes [promega.com]

- 10. The Phosphodiesterase-5 Inhibitor this compound Is a Potent Inhibitor of ABCB1/P-Glycoprotein Transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Leveraging Zebrafish to Study Retinal Degenerations [frontiersin.org]

- 12. promega.com [promega.com]

The Discovery and Development of Vardenafil: A Technical Overview of a Potent PDE5 Inhibitor

Introduction

Vardenafil, a potent and selective phosphodiesterase type 5 (PDE5) inhibitor, represents a significant milestone in the treatment of erectile dysfunction (ED). Developed as a second-generation PDE5 inhibitor, its journey from laboratory synthesis to clinical application underscores key principles of modern drug discovery, including target-based design, lead optimization, and rigorous preclinical and clinical evaluation. This technical guide provides an in-depth overview of the discovery, development, mechanism of action, and key experimental data related to this compound for researchers, scientists, and drug development professionals.

Discovery and Development History

This compound was developed by Bayer AG in collaboration with GlaxoSmithKline (GSK) during the late 1990s. The discovery of the nitric oxide (NO)-cyclic guanosine monophosphate (cGMP) signaling pathway's crucial role in penile erection in the 1980s laid the groundwork for the development of PDE5 inhibitors. Following the success of sildenafil, the first oral PDE5 inhibitor, researchers at Bayer aimed to create a new compound with enhanced potency and selectivity.

The development program for this compound, known by the code BAY 38-9456, progressed through extensive preclinical studies and multiple phases of clinical trials throughout the late 1990s and early 2000s. These trials demonstrated its efficacy and safety in a broad population of men with ED, including those with comorbidities such as diabetes mellitus and hypertension. This compound received FDA approval in August 2003 and was subsequently marketed under the trade name Levitra.

Mechanism of Action: The NO/cGMP Signaling Pathway

The physiological mechanism of penile erection involves the release of nitric oxide (NO) in the corpus cavernosum during sexual stimulation.[1][2] NO activates the enzyme soluble guanylate cyclase (sGC), which in turn increases the levels of cyclic guanosine monophosphate (cGMP).[2] cGMP acts as a second messenger, leading to the relaxation of smooth muscle cells in the corpus cavernosum and the associated arterioles, allowing for increased blood flow and resulting in an erection.[3]

This process is naturally regulated by phosphodiesterase type 5 (PDE5), an enzyme that specifically hydrolyzes cGMP to the inactive 5'-GMP, thus terminating the signal.[2] this compound is a potent and selective inhibitor of PDE5.[3][4] By blocking the degradative action of PDE5, this compound leads to an accumulation of cGMP in the corpus cavernosum, thereby enhancing and prolonging the pro-erectile effects of NO released during sexual stimulation.[1][2] It is important to note that in the absence of sexual stimulation and the initial release of NO, this compound has no pharmacological effect.[3]

Quantitative Data

In Vitro Potency and Selectivity

This compound's efficacy is rooted in its high potency for PDE5 and its selectivity over other phosphodiesterase isozymes, which minimizes off-target effects. The inhibitory activity is typically quantified by the half-maximal inhibitory concentration (IC50).

| PDE Isozyme | This compound IC50 (nM) | Sildenafil IC50 (nM) | This compound Selectivity Ratio (vs. PDE5) | Primary Tissue/Function Association | Potential Clinical Implication of Inhibition |

| PDE5 | 0.7 [5] | 6.6[5] | 1 | Corpus cavernosum, pulmonary vasculature | Erection, vasodilation |

| PDE1 | 180[5] | 260[6] | 257 | Brain, myocardium, vascular smooth muscle | Vasodilation, tachycardia |

| PDE2 | >1000[5] | - | >1428 | - | - |

| PDE3 | >1000[5] | - | >1428 | - | - |

| PDE4 | >1000[5] | - | >1428 | - | - |

| PDE6 | 11[5] | - | 16 | Retinal photoreceptor cells | Visual disturbances (e.g., color vision changes) |

| PDE11 | >1000[7] | - | >1428 | Skeletal muscle, prostate, testes | Unknown, potential for myalgia |

Note: IC50 values can vary between studies depending on the specific experimental conditions.

Pharmacokinetic Profile

The pharmacokinetic properties of this compound contribute to its clinical profile, including its rapid onset of action.

| Parameter | Value | Reference |

| Time to Maximum Concentration (Tmax) | ~0.7 - 0.9 hours | [8] |

| Terminal Half-life (t1/2) | ~4 - 5 hours | [8][9] |

| Absolute Bioavailability | ~15% | [8] |

| Metabolism | Predominantly by hepatic CYP3A4 | [7] |

| Excretion | Primarily in feces (~91-95%) | [7] |

Clinical Efficacy

Clinical trials have consistently demonstrated the efficacy of this compound in treating erectile dysfunction. Efficacy is often measured using validated patient-reported outcomes such as the International Index of Erectile Function (IIEF) and the Sexual Encounter Profile (SEP) questions.

| Study Population | This compound Dose | Primary Efficacy Endpoint | Result | Reference |

| General ED Population | 5, 10, or 20 mg | IIEF-EF Domain Score | Significant improvement vs. placebo | [4] |

| General ED Population | 5, 10, or 20 mg | SEP3 (Successful Intercourse) | 71-75% success rate vs. 39.5% for placebo | [4] |

| Men with ED and Diabetes | 20 mg | IIEF-EF Domain Score | Significant improvement vs. placebo | [4] |

| Men with ED and Hypertension | Flexible-dose | SEP2 (Ability to Obtain Erection) | 32.4% increase in success rate over placebo | [10] |

| Japanese Men with ED | 5, 10, or 20 mg | IIEF Q3 Score | Improved to 4.06, 4.53, 4.64 vs. 3.17 for placebo | [11] |

| Japanese Men with ED | 5, 10, or 20 mg | IIEF Q4 Score | Improved to 3.47, 4.15, 4.31 vs. 2.31 for placebo | [11] |

Experimental Protocols

In Vitro PDE5 Inhibition Assay (Fluorescence Polarization)

This assay is a common method to determine the IC50 value of a test compound against PDE5.

Principle: The assay is based on the competitive binding of a fluorescently labeled cGMP analog (tracer) and a test compound to the PDE5 enzyme. When the tracer is unbound, it tumbles rapidly in solution, resulting in low fluorescence polarization. When bound to the larger PDE5 enzyme, its rotation is slowed, leading to a high fluorescence polarization signal. An inhibitor will displace the tracer, causing a decrease in the polarization signal.

Materials and Reagents:

-

Recombinant Human PDE5A1

-

Fluorescently labeled cGMP (e.g., FAM-cGMP)

-

Assay Buffer (e.g., 10 mM Tris-HCl, pH 7.5, 5 mM MgCl2)

-

Test compound (this compound) and positive control (e.g., Sildenafil)

-

DMSO for compound dilution

-

96-well or 384-well black microplates

-

Microplate reader capable of measuring fluorescence polarization

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute these into the assay buffer to the final desired concentrations.

-

Reagent Preparation: Dilute the PDE5 enzyme and the FAM-cGMP tracer in the assay buffer to their predetermined optimal working concentrations.

-

Assay Setup: To the wells of the microplate, add the diluted this compound, positive control, and a DMSO-only control.

-

Enzyme Addition: Add the diluted PDE5 enzyme solution to all wells.

-

Incubation: Incubate the plate for a set period (e.g., 15-30 minutes) at room temperature to allow for inhibitor-enzyme binding.

-

Tracer Addition: Add the FAM-cGMP tracer solution to all wells to initiate the competitive binding.

-

Equilibration: Incubate the plate, protected from light, for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).

-

Data Acquisition: Read the fluorescence polarization of each well using a microplate reader with appropriate excitation and emission filters (e.g., ~485 nm excitation, ~530 nm emission for FAM).

-

Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the controls. Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.